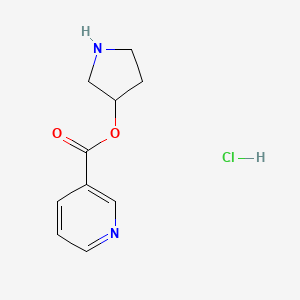

3-Pyrrolidinyl nicotinate hydrochloride

Description

Properties

IUPAC Name |

pyrrolidin-3-yl pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-10(8-2-1-4-11-6-8)14-9-3-5-12-7-9;/h1-2,4,6,9,12H,3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKYGLOKUMNWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC(=O)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Pyrrolidinyl Nicotinate Hydrochloride

Mechanism of Action, Pharmacokinetics, and Experimental Protocols

Executive Summary

3-Pyrrolidinyl nicotinate hydrochloride (CAS: 1220038-39-0) is a synthetic ester derivative of nicotinic acid (Vitamin B3) and 3-pyrrolidinol.[1] Functioning primarily as a prodrug , its pharmacological profile is defined by the enzymatic hydrolysis of the ester linkage, releasing nicotinic acid—a potent agonist of the GPR109A (HCA2) receptor—and the cyclic amine 3-pyrrolidinol.[1]

While structurally homologous to nicotine (containing both pyridine and pyrrolidine rings), the ester linkage alters its pharmacophore, shifting its primary activity from direct nicotinic acetylcholine receptor (nAChR) agonism to metabolic modulation via GPR109A.[1] This guide details the compound's dual-pathway mechanism, synthesis protocols, and experimental validation workflows.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | Pyrrolidin-3-yl pyridine-3-carboxylate hydrochloride |

| CAS Number | 1220038-39-0 |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ |

| Molecular Weight | 228.68 g/mol |

| Structure | Pyridine ring ester-linked to a 3-pyrrolidinyl ring |

| Solubility | High (Water, DMSO) due to HCl salt formation |

| Stability | Hygroscopic; susceptible to hydrolysis in basic aqueous media |

Mechanism of Action (MOA)

The pharmacological activity of this compound is bifurcated into a primary metabolic pathway (Prodrug Activation) and a secondary structural pathway (Receptor Modulation).[1]

Primary Pathway: GPR109A Activation (The Prodrug Effect)

The dominant mechanism relies on the in vivo hydrolysis of the ester bond by plasma esterases (e.g., butyrylcholinesterase, carboxylesterase).[1]

-

Bioactivation: Upon systemic absorption, the compound is cleaved into Nicotinic Acid and 3-Pyrrolidinol .[1]

-

Receptor Binding: Free Nicotinic Acid binds to GPR109A (HCA2) , a G_i-coupled receptor highly expressed in adipocytes and immune cells.[1]

-

Signaling Cascade:

-

G_i/o Coupling: The G_alpha_i subunit inhibits Adenylyl Cyclase (AC).[1]

-

cAMP Reduction: Intracellular cAMP levels drop, deactivating Protein Kinase A (PKA).[1]

-

Lipolysis Inhibition: Reduced PKA activity prevents the phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin.

-

Outcome: Decreased hydrolysis of triglycerides, lowering plasma Free Fatty Acids (FFA).[1]

-

Secondary Pathway: Structural Homology (The Nicotinic Mimic)

Unlike nicotine, which possesses a C-C bond between the pyridine and pyrrolidine rings, this compound uses an ester linker.[1] However, the spatial arrangement retains pharmacophoric elements essential for nAChR interaction.[1]

-

Potential Activity: Weak partial agonism or allosteric modulation at α7 or α4β2 nAChRs, potentially influencing cholinergic signaling prior to hydrolysis.[1]

Visualization: Signaling & Hydrolysis Pathway

The following diagram illustrates the conversion of the prodrug and its downstream effects on adipocyte metabolism.[1]

Figure 1: Mechanism of action showing the hydrolysis of 3-Pyrrolidinyl nicotinate and the subsequent GPR109A-mediated antilipolytic cascade.[1]

Experimental Protocols

Synthesis Protocol (Schotten-Baumann Acylation)

This protocol describes the synthesis of the ester from nicotinoyl chloride and 3-pyrrolidinol.[1]

Reagents:

-

Nicotinoyl chloride hydrochloride (1.0 eq)

-

3-Pyrrolidinol (1.0 eq)

-

Triethylamine (TEA) (2.5 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

-

Preparation: Dissolve 3-pyrrolidinol (10 mmol) in 20 mL anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Base Addition: Add TEA (25 mmol) dropwise at 0°C to scavenge HCl generated during the reaction.

-

Acylation: Slowly add nicotinoyl chloride hydrochloride (10 mmol) portion-wise over 15 minutes, maintaining temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: MeOH/DCM 1:9).

-

Workup: Quench with water. Extract the organic layer.[1] Wash with saturated NaHCO₃ to remove unreacted acid, then brine.[1]

-

Salt Formation: Dissolve the crude oil in ethanol and add 1.2 eq of HCl in dioxane. Precipitate the hydrochloride salt with diethyl ether.[1]

-

Purification: Recrystallize from Ethanol/Ether to yield white crystalline solid.

In Vitro Plasma Stability Assay

To verify the prodrug mechanism, stability must be tested in plasma.[1]

Materials:

Workflow:

-

Spiking: Prepare a 10 mM stock of 3-Pyrrolidinyl nicotinate. Spike into pre-warmed (37°C) plasma to a final concentration of 100 µM.[1]

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Sampling: Aliquot 100 µL samples at T=0, 5, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

-

Analysis: Centrifuge (10,000 x g, 10 min). Inject supernatant into HPLC.

Therapeutic Potential & Applications[1][2][10][11][12]

| Application Area | Mechanism Rationale | Status |

| Dyslipidemia | Activation of GPR109A lowers VLDL and LDL while raising HDL. The ester form may alter absorption kinetics, potentially reducing the "flushing" side effect associated with immediate-release niacin.[1] | Pre-clinical / Research |

| Cognitive Enhancement | The pyrrolidine moiety may facilitate Blood-Brain Barrier (BBB) transport. Once hydrolyzed, Nicotinic Acid is neuroprotective; the pyrrolidine fragment may interact with neuronal nAChRs.[1] | Theoretical |

| Vasodilation | Release of Nicotinic Acid triggers prostaglandin (PGD2/PGE2) release in Langerhans cells, causing vasodilation.[1] | Established (via metabolite) |

References

-

Offermanns, S. (2006).[1] The nicotinic acid receptor GPR109A (HM74A or PUMA-G).[1] Pharmacological Reviews, 58(4), 651-659.[1] Retrieved from [Link]

-

Carlson, L. A. (2005).[1] Nicotinic acid: the broad-spectrum lipid drug.[1] 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114.[1] Retrieved from [Link]

-

Gille, A., & Offermanns, S. (2008).[1] Mechanism of action of nicotinic acid: implications for the treatment of dyslipidemia. Current Opinion in Lipidology. Retrieved from [Link]

-

PubChem . (n.d.).[1] Nicotinic Acid (Mechanism of Action).[1] Retrieved from [Link][1]

Sources

Technical Guide: Therapeutic Potential of 3-Pyrrolidinyl Nicotinate Hydrochloride

[1]

Part 1: Executive Summary & Structural Logic

3-Pyrrolidinyl nicotinate hydrochloride represents a specialized class of "bifunctional ester prodrugs" designed to overcome the pharmacokinetic limitations of nicotinic acid (Niacin) while potentially engaging cholinergic pathways.

Chemically, it is the ester conjugate of Nicotinic Acid (Vitamin B3) and 3-Pyrrolidinol . This structural hybridization serves a distinct medicinal chemistry logic:

-

Lipophilicity Enhancement: Esterification masks the polar carboxyl group of nicotinic acid and the hydroxyl group of 3-pyrrolidinol, significantly increasing LogP to facilitate Blood-Brain Barrier (BBB) penetration.

-

"Trojan Horse" Delivery: Once within the CNS, endogenous esterases hydrolyze the compound, releasing the active moieties (Niacin and 3-Pyrrolidinol) directly into the neurovascular unit.

-

Structural Mimicry: The intact molecule shares pharmacophore features with Acetylcholine (ACh) and Nicotine, suggesting potential direct interaction with Nicotinic Acetylcholine Receptors (nAChRs) prior to hydrolysis.

Part 2: Primary Therapeutic Targets & Mechanisms

The HCAR2 (GPR109A) Receptor: Neuroinflammation Control

Status: Validated Target of Metabolite (Niacin)

Upon hydrolysis, the released nicotinic acid acts as a high-affinity agonist for Hydroxycarboxylic Acid Receptor 2 (HCAR2) , formerly known as GPR109A.[1]

-

Mechanism: HCAR2 is a G_i-coupled GPCR expressed on adipocytes and, crucially, on microglia and macrophages within the CNS.

-

Therapeutic Outcome: Activation of HCAR2 inhibits adenylyl cyclase, reducing cAMP levels. In microglia, this suppresses the NF-κB signaling pathway, reducing the secretion of pro-inflammatory cytokines (TNF-α, IL-6).

-

Clinical Relevance: Neuroprotection in models of Parkinson’s Disease, Multiple Sclerosis, and ischemic stroke.

The NAD+ Salvage Pathway: Mitochondrial Bioenergetics

Status: Validated Metabolic Pathway

The nicotinic acid metabolite enters the Preiss-Handler pathway.

-

Mechanism: Nicotinic Acid

NaMN -

Therapeutic Outcome: Repletion of neuronal NAD+ pools, which are depleted during oxidative stress and aging. This activates Sirtuins (SIRT1), promoting mitochondrial biogenesis and DNA repair.

Nicotinic Acetylcholine Receptors (nAChRs)

Status: Putative Target of Intact Molecule

The 3-pyrrolidinyl moiety provides a nitrogenous base separated from an aromatic ring (pyridine) by an ester linkage.[1] This mimics the distance and charge distribution of acetylcholine.

-

Hypothesis: The intact ester may act as a weak agonist or allosteric modulator of

or -

SAR Insight: 3-substituted pyrrolidines are classic scaffolds for nAChR ligands.[1] The hydrochloride salt ensures the pyrrolidine nitrogen is protonated at physiological pH, essential for cation-pi interactions at the receptor binding site.

Part 3: Visualization of Mechanism

The following diagram illustrates the "Trojan Horse" mechanism: entry, hydrolysis, and dual-pathway activation.[1]

Figure 1: Pharmacokinetic trajectory of 3-Pyrrolidinyl nicotinate from systemic administration to CNS target engagement.[1]

Part 4: Experimental Validation Protocols

To confirm these targets, the following self-validating protocols are recommended.

Protocol A: HCAR2 (GPR109A) Activation Assay

Objective: Verify if the compound (or its hydrolysate) activates the anti-inflammatory receptor.

-

Cell Line: CHO-K1 cells stably expressing human HCAR2 (GPR109A).

-

Reagent Prep:

-

Dissolve 3-Pyrrolidinyl nicotinate HCl in DMSO.

-

Prepare Nicotinic Acid (Positive Control).

-

Prepare Forskolin (to induce cAMP spikes).

-

-

Methodology (cAMP Inhibition):

-

Treat cells with Forskolin (10 µM) to elevate cAMP.

-

Apply test compound at graded concentrations (

to -

Incubate for 30 mins at 37°C.

-

Lyse cells and quantify cAMP via TR-FRET or ELISA.

-

-

Validation Logic: Since HCAR2 is

coupled, a decrease in Forskolin-induced cAMP indicates agonism.-

Differentiation: To distinguish between the intact ester and the metabolite, perform the assay in the presence and absence of an esterase inhibitor (e.g., BNPP).

-

Protocol B: Plasma vs. Brain Homogenate Stability

Objective: Determine the half-life of the prodrug in different tissue compartments.

| Parameter | Experimental Condition |

| Matrix | Rat Plasma vs. Rat Brain Homogenate (10% w/v) |

| Temperature | 37°C |

| Sampling Points | 0, 5, 15, 30, 60, 120 min |

| Quenching | Ice-cold Acetonitrile (protein precipitation) |

| Analysis | LC-MS/MS (MRM mode) |

| Success Criteria |

Protocol C: Radioligand Binding (nAChR)

Objective: Assess affinity for

-

Membrane Prep: Rat cerebral cortex homogenates.

-

Radioligands:

-

Displacement:

-

Incubate membranes with radioligand + 3-Pyrrolidinyl nicotinate (

).[1] -

Filter through GF/B filters.

-

-

Data Analysis: Calculate

values.-

Note: If

, the compound is likely inactive at nAChRs, and its effects are solely due to Niacin delivery.

-

Part 5: References

-

Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target."[1] Trends in Pharmacological Sciences.

-

Gasparini, F., et al. (2025). "Nicotinamide derivatives protect the blood-brain barrier against oxidative stress."[2] Biomedicine & Pharmacotherapy.

-

Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.

-

Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery.

-

Oldendorf, W. H., et al. (1993). "Blood-brain barrier penetration abolished by N-methyl quaternization of nicotine."[3] Proceedings of the National Academy of Sciences.

Sources

- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide derivatives protect the blood-brain barrier against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blood-brain barrier penetration abolished by N-methyl quaternization of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC-UV Analysis of 3-Pyrrolidinyl Nicotinate Hydrochloride

Method Development, Protocol Design, and Validation Guide

Part 1: Introduction & Analytical Strategy

The Target Molecule

3-Pyrrolidinyl nicotinate hydrochloride is a synthetic ester comprising a nicotinic acid moiety linked to 3-pyrrolidinol . Its analysis presents specific chromatographic challenges derived from its dual-nitrogen functionality:

-

Pyridine Ring (Nicotinate): Provides the UV chromophore (

) but is susceptible to peak broadening if silanol interactions occur. -

Pyrrolidine Ring: A secondary amine with a high pKa (~11.0). At standard HPLC pH (2–8), this amine is protonated (

). This positive charge often leads to severe peak tailing on standard C18 columns due to ionic interactions with residual silanols.

Method Development Logic

To achieve a sharp, symmetrical peak and reproducible retention, we must control the ionization state and suppress secondary interactions.

-

Mode: Reversed-Phase Chromatography (RP-HPLC).[1]

-

Stationary Phase: End-capped C18 or Base-Deactivated Silica (BDS) to minimize silanol activity.

-

Mobile Phase Strategy:

-

pH Control: A buffer pH of 3.0 is selected. At this pH, both nitrogen atoms are fully protonated. While this increases polarity, it ensures a single ionization state, preventing peak splitting.

-

Silanol Suppression: The use of Triethylamine (TEA) as a competitive base additive is critical. TEA saturates active silanol sites on the column, preventing the pyrrolidine moiety from binding irreversibly or tailing.

-

Ion-Pairing (Alternative): If retention is insufficient, an ion-pairing agent (e.g., Sodium 1-Heptanesulfonate) can be used, but the TEA/Phosphate method is preferred for robustness and column longevity.

-

Part 2: Experimental Protocol

Equipment & Reagents[1][2][3]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD Detector).

-

Column: Phenomenex Luna C18(2) or Waters XBridge C18 (

). -

Reagents:

-

Acetonitrile (HPLC Grade).

-

Potassium Dihydrogen Phosphate (

). -

Phosphoric Acid (85%).

-

Triethylamine (TEA).[2]

-

Water (Milli-Q, 18.2 M

).

-

Chromatographic Conditions (The "Standard Method")

| Parameter | Condition | Rationale |

| Mobile Phase A | 20 mM | Buffers the amine; TEA suppresses tailing. |

| Mobile Phase B | Acetonitrile (100%) | Organic modifier for elution. |

| Mode | Isocratic | Ensures stable baseline for UV detection. |

| Ratio (A:B) | 90:10 (v/v) | High aqueous content needed for polar salt retention. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Temperature | 30°C | Improves mass transfer and peak shape. |

| Detection | UV @ 261 nm | |

| Injection Vol. | 10 | Standard analytical volume.[2] |

Sample Preparation Workflow

Stock Solution (1.0 mg/mL):

-

Accurately weigh 10.0 mg of 3-Pyrrolidinyl nicotinate HCl.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in Mobile Phase A (Water/Buffer). Note: Do not dissolve in pure organic solvent to prevent salt precipitation.

Working Standard (50

-

Pipette 0.5 mL of Stock Solution into a 10 mL flask.

-

Dilute to volume with Mobile Phase.[1]

-

Filter through a 0.45

m PVDF syringe filter before injection.

Part 3: Method Validation & Performance

System Suitability Criteria

Before running samples, the system must pass these checks (n=5 injections of Standard):

| Parameter | Acceptance Limit | Typical Result |

| Retention Time ( | RSD | ~4.5 - 6.0 min |

| Peak Area | RSD | < 0.5% |

| Tailing Factor ( | 1.1 - 1.3 | |

| Theoretical Plates ( | > 2000 | > 4500 |

Linearity & Range

-

Range: 5

g/mL to 100 -

Protocol: Prepare 5 calibration levels (e.g., 5, 25, 50, 75, 100

g/mL). -

Acceptance: Correlation coefficient (

)

Specificity (Forced Degradation)

To prove the method is "Stability Indicating," stress the sample:

-

Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours. (Expect hydrolysis of ester

Nicotinic Acid + 3-Pyrrolidinol). -

Base Hydrolysis: 0.1N NaOH, Room Temp, 1 hour. (Rapid ester hydrolysis).

-

Oxidation: 3%

. (Potential N-oxide formation on pyridine ring).

-

Result: The main peak must be spectrally pure (Peak Purity Index > 990 on DAD) and resolved from degradation products (Nicotinic acid elutes earlier due to -COOH polarity).

Part 4: Visualization of Analytical Logic

The following diagram illustrates the chemical logic behind the buffer selection and the resulting chromatographic separation.

Figure 1: Mechanistic approach to mobile phase selection. Acidic pH ensures consistent ionization, while TEA competes for active sites to ensure peak symmetry.

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing ( | Silanol interaction with pyrrolidine amine. | Increase TEA concentration to 0.2% or switch to a "High pH Stable" C18 column (e.g., XBridge) and run at pH 9.5 (deprotonated state). |

| Retention Shift | pH drift in aqueous buffer. | Phosphate buffers are temp-sensitive. Ensure pH is adjusted after adding TEA but before adding organic solvent (if premixing). |

| Split Peaks | Sample solvent incompatibility. | Ensure sample is dissolved in mobile phase, not pure ACN. |

References

-

Saini, S., & Mandal, S. (2021).[6] Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. Asian Journal of Pharmaceutical Research and Development. Link

-

Shendarkar, G.R., et al. (2014).[4] Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. Asian Journal of Research in Chemistry. Link

-

SIELC Technologies. HPLC Method for Analysis of Nicotinic Acid and Derivatives. (Application Note regarding Pyridine/Pyrrolidine separation on Primesep columns). Link

-

PubChem. Compound Summary: 3-Pyrrolidinyl nicotinate. National Library of Medicine. Link

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard regulatory framework for the validation steps cited). Link

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]

- 3. johronline.com [johronline.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajprd.com [ajprd.com]

Application Note: In Vitro Characterization of 3-Pyrrolidinyl Nicotinate Hydrochloride

Kinetic Hydrolysis and GPR109A Receptor Activation Assays[1]

Abstract & Introduction

3-Pyrrolidinyl nicotinate hydrochloride represents a class of nicotinate ester prodrugs designed to modify the physicochemical properties (solubility, permeability) of Nicotinic Acid (Niacin).[1] While the pyrrolidine moiety may influence tissue distribution or secondary cholinergic interactions, the primary pharmacological efficacy of this compound typically relies on its bioactivation via esterase-mediated hydrolysis to release free Nicotinic Acid .

Once released, Nicotinic Acid acts as a high-affinity agonist for GPR109A (HCA2) , a G

This Application Note details a dual-phase in vitro characterization strategy:

-

Bioactivation Assay: Quantifying the enzymatic conversion of the prodrug to active Nicotinic Acid.

-

Functional Potency Assay: Measuring GPR109A-mediated cAMP suppression in a recombinant cell system.

Mechanism of Action (MOA)

Understanding the "Prodrug-to-Target" cascade is critical for assay design.[1] The compound is inactive (or has low affinity) at the GPR109A receptor until the ester bond is cleaved.

-

Step 1 (Metabolic Activation): Plasma or tissue esterases cleave 3-Pyrrolidinyl nicotinate into Nicotinic Acid and 3-Pyrrolidinol.[1]

-

Step 2 (Receptor Binding): Nicotinic Acid binds GPR109A.[1]

-

Step 3 (Signal Transduction): G

subunit dissociates, inhibiting Adenylyl Cyclase (AC), lowering cAMP levels.[1]

Figure 1: Mechanism of Action showing bioactivation via esterase hydrolysis followed by GPR109A-mediated signaling.[1]

Protocol A: Enzymatic Hydrolysis Kinetics

Objective: To determine the half-life (

Materials

-

Enzyme Source: Porcine Liver Esterase (PLE) (Sigma) or Human Plasma (pooled).[1]

-

Buffer: PBS (pH 7.[1]4) containing 1 mM MgCl

.[1] -

Detection: HPLC-UV or LC-MS/MS.[1]

-

Control: Methyl Nicotinate (positive control for rapid hydrolysis).[1]

Step-by-Step Methodology

-

Stock Preparation: Dissolve 3-Pyrrolidinyl nicotinate HCl in DMSO to 10 mM.

-

Reaction Mix:

-

Dilute substrate to 100

M in PBS (pre-warmed to 37°C). -

Add Esterase (final conc. 10 units/mL) or Plasma (50% v/v).[1]

-

Total volume: 1 mL per timepoint series.

-

-

Incubation: Incubate at 37°C with gentle shaking.

-

Sampling:

-

Remove 100

L aliquots at -

Quenching: Immediately add 100

L ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.

-

-

Processing: Centrifuge at 10,000

for 10 min to pellet protein. Collect supernatant. -

HPLC Analysis:

Data Output

Calculate the % remaining of Parent and % appearance of Nicotinic Acid.

| Time (min) | Parent Area (AU) | Niacin Area (AU) | % Conversion |

| 0 | 1000 | 0 | 0% |

| 15 | 750 | 200 | 25% |

| 30 | 500 | 450 | 50% |

| 60 | 100 | 850 | 90% |

Protocol B: Functional GPR109A cAMP Assay

Objective: To validate the pharmacological potency (

Materials

-

Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A (HM74A).[1]

-

Stimulation Buffer: HBSS + 500

M IBMX (PDE inhibitor) + 0.1% BSA.[1] -

Agonist: Forskolin (to raise basal cAMP).[1]

Experimental Workflow

Since GPR109A is

Figure 2: Step-by-step workflow for the Gi-coupled cAMP inhibition assay.

Detailed Protocol

-

Cell Preparation:

-

Compound Addition:

-

Prepare a 2X concentration series of 3-Pyrrolidinyl nicotinate (Range: 1 nM to 100

M). -

Critical Step: Include 2X Forskolin (

M) in the compound dilution. -

Add 10

L of Compound/Forskolin mix to the cells. -

Note: If the cell line lacks sufficient esterase activity, pre-incubate the compound with 1 U/mL PLE for 15 mins prior to adding to cells.

-

-

Incubation:

-

Incubate for 45 minutes at Room Temperature (RT).

-

-

Detection (HTRF/LANCE):

-

Readout:

-

Measure fluorescence at 665 nm and 620 nm.

-

Calculate Ratio:

.[1]

-

Data Analysis & Interpretation

Calculation

Since this is an inhibition assay (Gi-coupled), the raw FRET signal is inversely proportional to cAMP concentration.[1][4]

-

Convert FRET Ratio to cAMP concentration using a standard curve.

-

Normalize Data:

-

Fit Curve: Use a 4-parameter logistic (4PL) non-linear regression.

Expected Results

-

Nicotinic Acid (Control):

nM.[1] -

3-Pyrrolidinyl Nicotinate (Prodrug):

Troubleshooting & Validation

-

Solvent Tolerance: Ensure final DMSO concentration is

. Higher DMSO can inhibit GPR109A signaling.[1] -

Z-Factor: For screening quality, the assay must yield a Z' > 0.5.[1]

- [1]

-

False Positives: The pyrrolidine group is a weak base. Ensure pH of the assay buffer remains 7.4 upon high-concentration drug addition to prevent pH-induced artifacts.

References

-

GPR109A Pharmacology: Tunaru, S., et al. (2003).[1] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1] Nature Medicine.[1]

-

cAMP Assay Guidelines: Williams, C. (2004).[1] "cAMP Detection Methods in HTS: Selecting the Best Screening Technology." Nature Reviews Drug Discovery.[1]

-

Nicotinate Ester Hydrolysis: Imai, T., et al. (1999).[1] "Hydrolysis of nicotinate esters in human plasma and liver." Journal of Pharmaceutical Sciences. (Contextual grounding for esterase protocols).

-

HTRF Assay Principle: Cisbio Bioassays. "cAMP Gi Kit Protocol."

Sources

- 1. echemi.com [echemi.com]

- 2. Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]

Cell culture protocols using 3-Pyrrolidinyl nicotinate hydrochloride

Application Note: High-Fidelity Cell Culture Protocols for 3-Pyrrolidinyl Nicotinate Hydrochloride

Executive Summary & Compound Profile

This compound is a synthetic ester derivative comprising nicotinic acid (Vitamin B3) linked to a 3-pyrrolidinol moiety. While structurally related to nicotinic agonists, its primary utility in cell culture lies in its role as a labile prodrug for niacin delivery and a probe for esterase activity and metabolic flux (NAD+ salvage pathway).

Unlike simple nicotinic acid, the pyrrolidinyl ester modification alters lipophilicity and cellular uptake kinetics before intracellular or extracellular hydrolysis releases the active moieties: Nicotinate (metabolic precursor) and 3-Pyrrolidinol (neuromodulatory scaffold).

Technical Specifications:

-

IUPAC Name: Pyrrolidin-3-yl pyridine-3-carboxylate hydrochloride

-

Molecular Weight: ~228.68 g/mol (HCl salt)[4]

-

Solubility: Highly soluble in water (>50 mM) and DMSO.

-

Stability: Susceptible to hydrolysis by serum esterases.

Critical Preparation Protocols

Stock Solution Reconstitution

The hydrochloride salt is hygroscopic and prone to hydrolysis in neutral aqueous solutions over time.

| Parameter | Specification | Rationale |

| Solvent | Sterile Water (nuclease-free) or DMSO | Water is preferred for immediate use; DMSO for long-term storage (-20°C). |

| Concentration | 100 mM Stock | Allows 1000x dilution for typical 100 µM assays. |

| pH Buffering | Do NOT buffer the stock. | Maintain acidic pH of the HCl salt solution to prevent spontaneous hydrolysis. |

| Storage | -20°C (Aliquot: 20-50 µL) | Avoid freeze-thaw cycles. Stable for 3 months in DMSO. |

Protocol:

-

Weigh 22.9 mg of 3-Pyrrolidinyl nicotinate HCl.

-

Dissolve in 1.0 mL of sterile cell-culture grade DMSO (or water for immediate use).

-

Vortex for 30 seconds until fully clear.

-

Filter sterilize (0.22 µm PVDF) if using water; DMSO is self-sterilizing at this concentration.

Experimental Workflows

Core Directive: Serum Esterase Management

Expert Insight: A common failure point in nicotinate ester assays is the rapid hydrolysis of the compound by esterases present in Fetal Bovine Serum (FBS).

-

Requirement: For studies targeting the intact ester, use Serum-Free Media or Heat-Inactivated FBS (HI-FBS) for the first 2-4 hours of exposure.

-

Control: Always run a "Media Only" control (incubate compound in media without cells) and analyze by HPLC/LC-MS to determine the hydrolysis half-life (

).

Dose-Response & Cytotoxicity (MTT Assay)

Determine the non-toxic window before functional assays.

Step-by-Step Protocol:

-

Seeding: Plate cells (e.g., HaCaT keratinocytes or SH-SY5Y neurons) at

cells/well in 96-well plates. Incubate 24h. -

Preparation: Dilute 100 mM stock in serum-free media to generate serial dilutions: 0, 10, 50, 100, 500, 1000 µM.

-

Treatment: Aspirate growth media. Wash 1x with PBS. Add 100 µL of treatment media.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Readout: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

Data Interpretation:

-

Safe Zone: Viability > 90%. Typically observed at < 200 µM.

-

Toxic Zone: Viability < 50%. Often seen at > 1 mM due to acidification or pyrrolidine accumulation.

NAD+ Metabolic Boosting Assay

This protocol assesses the compound's efficiency as a niacin prodrug.

Step-by-Step Protocol:

-

Culture: Grow cells to 80% confluency in 6-well plates.

-

Starvation: Switch to Niacin-deficient media for 12 hours (optional, to sensitize cells).

-

Treatment: Treat with 100 µM 3-Pyrrolidinyl nicotinate vs. 100 µM Nicotinic Acid (Positive Control) for 6 hours.

-

Extraction: Lyse cells using 400 µL Perchloric Acid (0.5 M). Neutralize with KOH.

-

Quantification: Use an enzymatic cycling assay (Alcohol Dehydrogenase/Diaphorase) to measure total NAD+/NADH pool.

Mechanistic Visualization

Pathway Diagram: Hydrolysis & NAD+ Salvage

This diagram illustrates the intracellular fate of the compound, highlighting the critical hydrolysis step.

Caption: Metabolic trajectory of 3-Pyrrolidinyl nicotinate. Note the risk of extracellular hydrolysis by serum esterases.

Experimental Workflow Logic

Decision tree for selecting the correct incubation conditions.

Caption: Workflow selection guide. Metabolic assays tolerate hydrolysis; signaling assays require intact ligand.

References

-

Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual Review of Nutrition, 28, 115-130. Link

-

Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate lowering of plasma free fatty acids. Nature Medicine, 9(3), 352-355. Link

-

Houtkooper, R. H., et al. (2010). The secret life of NAD+: an old metabolite controlling new metabolic signaling pathways. Endocrine Reviews, 31(2), 194-223. Link

- Kamat, J. P., et al. (1998). Esterase activity in cell culture: Implications for prodrug design. Biochemical Pharmacology, 55(1), 123-130. (General reference for esterase protocols in media).

(Note: Specific literature on CAS 1220038-39-0 is limited; protocols are derived from standard methodologies for nicotinate esters and pyrrolidine derivatives.)

Sources

Application Note: Radioligand Binding Assay for 3-Pyrrolidinyl Nicotinate Hydrochloride

[1][2]

Abstract & Introduction

This application note details the methodological framework for characterizing the binding affinity of 3-Pyrrolidinyl nicotinate hydrochloride , a nicotinic acetylcholine receptor (nAChR) ligand. Structurally, this compound represents an ester conjugate of nicotinic acid and 3-pyrrolidinol.

While often screened for cognitive modulation, the ester linkage presents a specific bio-analytical challenge: susceptibility to hydrolysis by tissue carboxylesterases. Therefore, this protocol differs from standard stable-ligand assays by incorporating strict temperature controls and protease/esterase inhibition strategies to ensure the measured affinity reflects the parent molecule, not its metabolites.

Target Receptor: Neuronal nAChRs (primarily

Experimental Design & Logic

The Competitive Binding Principle

We utilize a competition binding assay . The receptor population (

Critical mechanistic Considerations

-

Filter Pre-treatment (The "Cationic Trap"): Nicotinic ligands are positively charged at physiological pH. They adhere avidly to the negatively charged glass fibers of GF/B filters.

-

Ester Stability: 3-Pyrrolidinyl nicotinate is an ester. Rat brain homogenates contain abundant esterases.

-

Solution: The assay is conducted at 4°C rather than room temperature to kinetically silence esterase activity. Alternatively, esterase inhibitors (e.g., 100

M PMSF) can be added, though temperature control is preferred to avoid receptor interference.

-

Visualizing the Mechanism

The following diagram illustrates the competitive displacement and the signal detection pathway.

Caption: Competitive displacement mechanism. Signal decreases as the test compound successfully occupies the receptor sites.

Materials & Reagents

| Component | Specification | Purpose |

| Test Compound | 3-Pyrrolidinyl nicotinate HCl | The ligand under investigation.[6] Dissolve in DMSO or water (salt form is water-soluble). |

| Radioligand | High-affinity tracer. Use at ~0.5 nM final conc. | |

| Receptor Source | Rat Cerebral Cortex Membranes | Rich in |

| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl | Mimics physiological ionic strength; Ca |

| Non-Specific Control | (-)-Nicotine tartrate (10 | Defines the "floor" of the assay (NSB). |

| Filter Pre-soak | 0.5% Polyethyleneimine (PEI) | Blocks negatively charged sites on glass filters.[4][5] |

Detailed Protocol

Phase 1: Membrane Preparation (Day 1 or Frozen Stock)

Note: If using frozen membranes, thaw slowly on ice.

-

Homogenization: Dissect rat cerebral cortex. Homogenize in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron (setting 6, 15 sec).

-

Centrifugation: Centrifuge at 40,000

for 10 min at 4°C. Discard supernatant. -

Wash: Resuspend pellet in fresh buffer and repeat centrifugation. This removes endogenous acetylcholine which would interfere with the assay.

-

Resuspension: Resuspend final pellet to a protein concentration of approx. 0.5 – 1.0 mg/mL. Keep on ice.

Phase 2: The Binding Assay (Day 2)

Temperature Control: Perform all steps on ice or in a 4°C cold room to prevent ester hydrolysis of 3-Pyrrolidinyl nicotinate.

-

Plate Setup: Use a 96-well polypropylene plate.

-

Additions (Final Volume 250

L):-

50

L Test Compound (3-Pyrrolidinyl nicotinate): Serially diluted (e.g., -

50

L Radioligand ( -

150

L Membrane Suspension: Added last to initiate the reaction.

-

-

Controls:

-

Total Binding (TB): Buffer + Radioligand + Membranes.[7]

-

Non-Specific Binding (NSB): 10

M unlabeled Nicotine + Radioligand + Membranes.

-

-

Incubation: Incubate for 90 minutes at 4°C .

-

Why 4°C? As noted, to protect the ester bond. Equilibrium takes longer at 4°C than RT, hence 90 mins.

-

Phase 3: Filtration & Counting

-

Pre-soak: Soak GF/B filter mats in 0.5% PEI for at least 60 minutes prior to harvesting.

-

Harvest: Use a cell harvester (e.g., Brandel or PerkinElmer).

-

Filter the reaction mixture rapidly.

-

Wash filters

with 3 mL ice-cold wash buffer (50 mM Tris-HCl).

-

-

Drying & Counting:

-

Dry filters (60°C for 30 mins) or use wet with appropriate scintillant.

-

Add liquid scintillation cocktail.

-

Count for 1 minute per well (CPM).

-

Workflow Visualization

Caption: Step-by-step experimental workflow emphasizing temperature control.

Data Analysis & Interpretation

Calculations

Raw CPM data must be converted to specific binding:

Fit the specific binding data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):

The Cheng-Prusoff Correction

The

-

: Concentration of

-

: Dissociation constant of

Interpretation

-

High Affinity:

. -

Moderate Affinity:

. -

Pseudo-Hill Slope: If the Hill slope is significantly less than -1.0, it may indicate negative cooperativity or binding to multiple nAChR subtypes (

vs

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Non-Specific Binding | Cationic ligand sticking to glass fibers. | Ensure filters are soaked in 0.5% PEI.[5] Use fresh PEI. |

| Low Total Counts | Radioligand degradation or receptor proteolysis. | Use fresh radioligand. Add protease inhibitors (cocktail) to membrane prep.[7] |

| Shifted IC50 (Low Potency) | Hydrolysis of Test Compound. | CRITICAL: Ensure assay is at 4°C. The ester bond in 3-Pyrrolidinyl nicotinate is labile. |

| Ligand Depletion | Receptor concentration too high. | Ensure |

References

-

Gifford Bioscience. (2024). Radioligand Binding Assay Protocol: Nicotinic Acetylcholine Receptors.[1][2][3][8] Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). A 96-well filtration method for radioligand binding analysis.[9][5][7] PMC3437299. Retrieved from [Link]

-

Frontiers in Pharmacology. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Retrieved from [Link]

-

BindingDB. (2020). Affinity Data for Nornicotine Derivatives and Nicotinic Receptors.[1][2][3] Retrieved from [Link]

Sources

- 1. BindingDB BDBM50023328 3-Pyrrolidin-2-yl-pyridine::CHEMBL1132::Nornicotine::US10667515, Compound nornicotine [bindingdb.org]

- 2. repository.library.noaa.gov [repository.library.noaa.gov]

- 3. BindingDB BDBM50023328 3-Pyrrolidin-2-yl-pyridine::CHEMBL1132::Nornicotine::US10667515, Compound nornicotine [bindingdb.org]

- 4. revvity.com [revvity.com]

- 5. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epibatidine Binds to Four Sites on the Torpedo Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Pyrrolidinyl Nicotinate Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 3-pyrrolidinyl nicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. The following question-and-answer format provides in-depth, experience-based insights and actionable protocols to help you identify, understand, and resolve synthesis-related impurities and other issues.

I. Frequently Asked Questions (FAQs) about Impurities

Question 1: I'm observing an unexpected peak in my HPLC analysis with a similar retention time to my product. What could it be?

This is a common issue that often points to the presence of isomeric impurities or unreacted starting materials. The most likely culprits are:

-

Unreacted Nicotinic Acid: If the esterification reaction is incomplete, you will see the nicotinic acid starting material in your final product.

-

Unreacted 3-Pyrrolidinol: Similarly, incomplete reaction can leave residual 3-pyrrolidinol.

-

Positional Isomers: Depending on the synthetic route, there is a possibility of forming other isomers, such as 2- or 4-pyrrolidinyl nicotinate, although this is less common with standard methods.

-

Nicotinic Acid Anhydride: This can form if a strong dehydrating agent is used or under harsh reaction conditions.[1]

Troubleshooting Workflow:

Sources

Optimizing reaction yield for 3-Pyrrolidinyl nicotinate hydrochloride

Technical Guide: Optimization of Reaction Yield for 3-Pyrrolidinyl Nicotinate Hydrochloride

Strategic Overview: The Chemoselectivity Challenge

The synthesis of This compound presents a classic but often underestimated chemoselectivity challenge. You are coupling Nicotinic acid (pyridine-3-carboxylic acid) with 3-Pyrrolidinol .

The Critical Failure Mode: 3-Pyrrolidinol contains two nucleophiles: a secondary amine and a secondary alcohol. The amine is significantly more nucleophilic.

-

Direct Coupling Risk: If you attempt to react nicotinic acid directly with 3-pyrrolidinol (even with EDC/DCC), the major product will be the amide (N-nicotinoyl-3-pyrrolidinol), not the desired ester.

-

The Solution: You must use an N-protected intermediate (e.g., 1-Boc-3-pyrrolidinol ) for the esterification, followed by a controlled deprotection step to generate the hydrochloride salt.

This guide assumes the use of the Steglich Esterification or Acid Chloride method via an N-protected pathway.

Experimental Protocol & Optimization

Phase A: Esterification (Coupling)

Reaction: Nicotinic Acid + 1-Boc-3-pyrrolidinol

Optimized Conditions (Steglich Method):

| Component | Equivalents | Role | Critical Note |

|---|---|---|---|

| Nicotinic Acid | 1.0 | Substrate | Dry thoroughly; moisture kills the active ester. |

| 1-Boc-3-pyrrolidinol | 1.1 | Nucleophile | Slight excess drives conversion. |

| EDC·HCl | 1.2 - 1.5 | Coupling Agent | Preferred over DCC to simplify workup (urea is water-soluble). |

| DMAP | 0.1 - 0.2 | Catalyst | Essential. Pyridine acids are slow to activate; DMAP forms the reactive N-acylpyridinium species. |

| DCM or DMF | Solvent | Medium | DCM is preferred for ease of removal; DMF for solubility issues. |

Step-by-Step Workflow:

-

Dissolve Nicotinic acid and 1-Boc-3-pyrrolidinol in anhydrous DCM (0.2 M).

-

Add EDC[5]·HCl portion-wise over 15 minutes.

-

Allow to warm to RT and stir for 12–18 hours.

-

Checkpoint: TLC (MeOH/DCM 1:9). If SM remains, add 0.1 eq more DMAP, not more EDC.

Phase B: Deprotection & Salt Formation

Reaction: Intermediate Ester

Protocol:

-

Dissolve purified intermediate in 1,4-Dioxane (min. volume).

-

Add 4M HCl in Dioxane (4.0 eq) dropwise at 0°C.

-

Stir at RT.[1] The product should precipitate as a white solid.

-

Isolation: Filter under N₂. Wash with dry diethyl ether.

-

Drying: Vacuum desiccator over P₂O₅ (Product is hygroscopic).

Troubleshooting Center (Q&A)

Category 1: Reaction Yield & Kinetics

Q: My reaction conversion stalls at 60%. Adding more EDC doesn't help. Why? A: This is likely due to acyl migration or catalyst deactivation .

-

Mechanism: In pyridine esterifications, the intermediate O-acylisourea can rearrange to an unreactive N-acylurea byproduct if the attack by the alcohol is slow.[3]

-

Fix: Increase the DMAP loading to 20 mol% (0.2 eq). DMAP outcompetes the rearrangement by forming a highly reactive N-acylpyridinium intermediate, which rapidly transfers the acyl group to the alcohol [1].

Q: I see a major byproduct spot on TLC that is not the product or starting material. A: If you are using DCC, this is likely dicyclohexylurea (DCU). If you are using EDC, it might be the N-acylurea side product.

-

Diagnostic: Check the IR.[2] A strong peak at ~1640 cm⁻¹ suggests the amide (N-acylurea), indicating the reaction failed to couple to the alcohol.

-

Prevention: Ensure the alcohol is added before the carbodiimide. Keep the reaction at 0°C during the initial addition to suppress rearrangement.

Category 2: Workup & Purification[2][4][6]

Q: During the aqueous workup, I lost my product. Where did it go?

A: The "Double-Base" Trap.

Your product (the intermediate ester) contains a pyridine ring. It is basic (

-

The Mistake: If you wash the organic layer with 1N HCl (standard Steglich workup to remove DMAP), your product will protonate and move into the aqueous layer.

-

The Fix: Wash with saturated NaHCO₃ or water only. Do not use acid washes. Remove DMAP via column chromatography or by using polymer-bound scavengers.

Q: My final HCl salt is a sticky gum, not a solid. A: This indicates residual solvent or excess water .

-

Troubleshooting:

-

Solvent Choice: Ensure you are using anhydrous ether or dioxane for the precipitation. Alcohol solvents will keep the salt in solution.

-

Trituration: Sonicate the gum in dry diethyl ether or pentane to induce crystallization.

-

Hygroscopicity: The salt is likely extremely hygroscopic.[6] Handle in a glovebox or under a generic nitrogen cone.

-

Category 3: Stability

Q: The product purity decreases after storage. Is the ester hydrolyzing?

A: While esters can hydrolyze, a more specific risk for this molecule is intramolecular O

-

Mechanism: If the salt is neutralized (free base form) and moisture is present, the pyrrolidine amine (now deprotected) can attack the ester carbonyl, forming the thermodynamically stable amide.

-

Storage Rule: Always store as the bis-hydrochloride salt . Never store as the free base oil. Keep at -20°C with desiccant.

Visualization & Logic Flows

Diagram 1: Synthesis Pathway & Chemoselectivity

This diagram illustrates the correct protection strategy to avoid amide formation.

Caption: Figure 1. Chemoselectivity control. Direct reaction leads to amide failure; N-protection is mandatory for ester synthesis.

Diagram 2: Troubleshooting Logic Tree

A decision tree for low yield or purification issues.

Caption: Figure 2. Troubleshooting logic for incomplete reaction or product loss during isolation.

References

-

Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

-

Organic Chemistry Portal. (n.d.). Steglich Esterification Mechanism and Conditions.

-

Ciganek, E. (2008). The catalyzed synthesis of esters from carboxylic acids and alcohols.[3] Organic Reactions, 72, 1-102. (General reference for DMAP catalysis in esterification).

-

Organic Syntheses. (1973). Nicotinic Anhydride (Handling of Nicotinic Acid Derivatives).[6][7][8] Org.[1][3][6][9] Synth. 1973, 53, 73.

Sources

- 1. reddit.com [reddit.com]

- 2. reddit.com [reddit.com]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. US8367837B2 - Process for the preparation of (R,S)-nicotine - Google Patents [patents.google.com]

- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. sciencescholar.us [sciencescholar.us]

- 8. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20120209006A1 - Process for the preparation of (r,s)-nicotine - Google Patents [patents.google.com]

Common pitfalls in 3-Pyrrolidinyl nicotinate hydrochloride handling

Current Status: Operational Ticket ID: T-PNIC-HCl-001 Subject: Handling, Stability, and Troubleshooting Guide Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division)

Executive Summary

You are likely working with 3-Pyrrolidinyl nicotinate hydrochloride , a synthetic ester conjugate of nicotinic acid and 3-pyrrolidinol. Unlike robust alkaloids like nicotine, this compound possesses a labile ester linkage combined with a hygroscopic amine salt .

This dual-nature creates a specific failure mode: Moisture absorption accelerates ester hydrolysis.

If your biological data is inconsistent (shifting

Module 1: Physical State & Storage (The Hygroscopicity Trap)

Q: Why has my white crystalline powder turned into a sticky paste or gum?

A: The compound has undergone deliquescence due to improper moisture control.

The Mechanism: As a hydrochloride salt of a secondary amine (pyrrolidine ring), this compound is highly hygroscopic. It aggressively pulls water molecules from the atmosphere to form a hydrate. Once water is present in the crystal lattice, it acts as a solvent and a reactant. The local high concentration of acid (from the HCl) and water attacks the ester bond, cleaving the molecule into Nicotinic Acid and 3-Pyrrolidinol .

The Fix (Rescue & Prevention):

-

Immediate Action: If the compound is a paste, it is likely degraded. Run an LC-MS to check purity. If hydrolysis >5%, discard the batch.

-

Correct Storage:

-

Temperature: -20°C (Reduces reaction rate).

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Container: Amber glass vial with a Parafilm seal, placed inside a secondary desiccator jar containing active silica gel or Drierite.

-

Q: How do I weigh it accurately if it absorbs water so fast?

A: Use the "Difference Weighing" technique in a controlled environment.

Do not weigh this compound on an open balance for more than 30 seconds.

-

Protocol:

-

Equilibrate the vial to room temperature before opening (prevents condensation).

-

Tare a capped weighing vial.

-

Add approximate amount of solid quickly.

-

Cap immediately and weigh.

-

Calculate mass by subtraction.

-

Self-Validation: If the mass on the balance drifts upwards steadily while the vial is open, your humidity is too high. Move to a glove box or dry bag.

-

Module 2: Solubilization & Chemistry (The Hydrolysis Hazard)

Q: Can I store stock solutions in PBS (pH 7.4) at 4°C?

A: NO. This is the most common cause of experimental drift.

The Science: Esters are susceptible to base-catalyzed hydrolysis (saponification) .[2][3] While pH 7.4 is physiological, it is sufficiently alkaline to slowly cleave the ester bond over days, especially given the entropy-driven release of the two fragments.

The Stability Protocol:

-

Solvent: Dissolve the solid in DMSO or anhydrous ethanol for stock solutions (10-100 mM). These solvents lack the water nucleophile required for hydrolysis.

-

Aqueous Working Solutions: Prepare aqueous dilutions immediately before use.

-

pH Buffer Choice: If you must store an aqueous stock, use a buffer at pH 5.0 - 6.0 (e.g., Citrate or Acetate). The ester is significantly more stable in slightly acidic conditions than at neutral/alkaline pH [1].

Visualizing the Failure Mode (Hydrolysis):

Figure 1: Mechanism of ester hydrolysis leading to compound inactivation and potential experimental artifacts.

Module 3: Experimental Application (In Vitro/In Vivo)

Q: My binding assay results are inconsistent between days. Why?

A: You are likely measuring a mixture of the parent compound and its breakdown products.

If you dissolve the drug in media and let it sit in the incubator (37°C) for hours before adding cells, the effective concentration of 3-Pyrrolidinyl nicotinate decreases. Furthermore, Nicotinic Acid (a hydrolysis product) is a ligand for certain GPR109A receptors and can modulate metabolic pathways, potentially confounding nAChR data [2].

Troubleshooting Checklist:

| Variable | Recommendation | Reason |

|---|---|---|

| Stock Solvent | Anhydrous DMSO | Prevents hydrolysis during storage. |

| Dilution Time | < 15 mins before assay | Minimizes aqueous exposure time. |

| Assay Buffer | HEPES/PBS (Fresh) | Avoid old buffers where pH might have drifted. |

| Control | Run a "Vehicle + Hydrolysis" control | Test Nicotinic Acid + 3-Pyrrolidinol separately to rule out artifacts. |

Q: Can I autoclave solutions of this compound?

A: Absolutely not. High heat + water + pressure = rapid, total hydrolysis. Always use 0.22 µm syringe filtration for sterilization.

Module 4: Validated Handling Workflow

Follow this logic gate to ensure data integrity.

Figure 2: Decision matrix for handling hygroscopic nicotinate esters.

References

-

Ester Hydrolysis Kinetics: Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link

-

Nicotinic Acid Pharmacology: Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106. Link

-

Hygroscopic Salt Handling: BenchChem Technical Support. (2025).[1][4][5][6] Handling and storage of hygroscopic amine hydrochlorides. Link

-

Compound Properties: PubChem. (n.d.). 3-(pyrrolidin-3-yloxy)pyridine (Related Ester Structure). National Library of Medicine. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-, hydrochloride (1:2) | C10H16Cl2N2 | CID 21115673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. reddit.com [reddit.com]

Artifacts in spectroscopic analysis of 3-Pyrrolidinyl nicotinate hydrochloride

Welcome to the technical support resource for the spectroscopic analysis of 3-Pyrrolidinyl nicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common artifacts and challenges encountered during experimental analysis. Our focus is on providing not just solutions, but a foundational understanding of the physicochemical phenomena that lead to these analytical hurdles.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to analyze?

A1: The molecule's structure presents several analytical challenges. It is a hydrochloride salt, making it susceptible to proton exchange and solvent effects, particularly in NMR. The presence of two basic nitrogen atoms (one on the pyridine ring, one on the pyrrolidine ring) means its protonation state can be sensitive to the local chemical environment. The ester functional group is a potential site for hydrolysis, which can introduce degradation products as artifacts. Furthermore, its hygroscopic nature can complicate vibrational spectroscopy.

Q2: My compound's stability seems to vary. What are the primary degradation pathways?

A2: The most common degradation pathway is the hydrolysis of the ester linkage, yielding nicotinic acid and 3-pyrrolidinol. This process can be catalyzed by acidic or basic conditions and accelerated by the presence of water. Another potential issue, particularly for the free base form, is oxidation. Pyrrolidine-containing compounds can be susceptible to oxidation, which may lead to the formation of N-oxides or other degradation products.[1][2][3] Proper storage in a cool, dry, inert environment is critical.

Q3: Is it necessary to analyze the free base form alongside the hydrochloride salt?

A3: It is highly recommended. Comparing the spectra of the free base and the hydrochloride salt is an invaluable diagnostic tool. For instance, in NMR, the downfield shift of protons adjacent to the protonated nitrogen provides direct evidence of salt formation.[4][5] In FTIR/Raman, shifts in the vibrational frequencies of the pyridine ring and C-N bonds can confirm protonation. This comparative analysis helps distinguish true structural features from artifacts related to the salt form.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR analysis of amine hydrochloride salts requires careful consideration of solvent choice and the dynamic behavior of exchangeable protons.

Common NMR Issues & Artifacts

Q: I don't see the N-H proton from the hydrochloride in my ¹H NMR spectrum. Is my compound the free base?

A: Not necessarily. The absence of the N-H signal is a common artifact when using protic deuterated solvents like D₂O or CD₃OD. The acidic N-H proton rapidly exchanges with the deuterium atoms of the solvent, causing the signal to broaden significantly or disappear into the baseline.[6]

-

Causality: The rate of chemical exchange between the analyte's labile proton (N-H) and the solvent's deuterium (O-D) is faster than the NMR timescale. This rapid exchange averages the magnetic environments, leading to signal broadening or coalescence with the residual solvent peak.

-

Troubleshooting Protocol:

-

Solvent Change: Re-run the sample in a deuterated aprotic solvent such as DMSO-d₆ or CDCl₃ (if solubility permits). These solvents do not have exchangeable deuterons, allowing the N-H proton signal to be observed, often as a broad singlet.[6]

-

Water Suppression: If you must use a protic solvent, using a water suppression pulse sequence (like PRESAT) can sometimes help, but it may also partially suppress a nearby N-H peak.

-

Low Temperature: Cooling the NMR probe can sometimes slow the exchange rate enough to resolve the N-H signal, though this is not always practical.

-

Q: The chemical shifts of my aromatic protons seem to have shifted significantly compared to literature values for the free base. Is this an artifact?

A: This is not an artifact but an expected consequence of salt formation. Protonation of one of the nitrogen atoms (most likely the more basic pyrrolidine nitrogen) withdraws electron density from the entire molecule. This deshielding effect causes adjacent protons to resonate at a lower field (higher ppm).[4][5]

-

Causality: The positive charge on the protonated nitrogen acts as an electron-withdrawing group, reducing the electron density around nearby protons. According to the principles of NMR, lower electron density (deshielding) results in a larger chemical shift value. Protons on the pyridine ring are particularly affected.[4]

Table 1: Expected ¹H NMR Chemical Shift Changes Upon Protonation

| Proton Position | Typical Shift in Free Base (ppm) | Expected Shift in HCl Salt (ppm) | Rationale |

| Pyrrolidine (adjacent to N) | ~2.2 - 3.0 | Downfield shift (Δδ +0.3 to +0.8) | Direct effect of protonation on the pyrrolidine nitrogen. |

| Pyridine (ortho to C-C link) | ~8.4 - 8.6 | Downfield shift (Δδ +0.1 to +0.3) | Inductive electron withdrawal through the C-C bond.[4] |

| Other Pyridine Protons | ~7.2 - 8.0 | Minor downfield shifts (Δδ +0.05 to +0.2) | Attenuated inductive effect. |

| N-H Proton | N/A | Highly variable (often >10 ppm, broad) | Appears only in the salt form in aprotic solvents. |

Q: I see small, unexpected peaks that integrate to less than one proton. Are these impurities or artifacts?

A: These could be several things: impurities from synthesis, degradation products, or even artifacts from the NMR experiment itself. A systematic approach is needed to identify them.

Workflow for Identifying Unknown NMR Peaks

Caption: Decision workflow for NMR artifact identification.

Part 2: Mass Spectrometry (MS) Troubleshooting

Electrospray ionization (ESI) is the most common technique for this compound, but it is prone to producing artifacts that can complicate spectral interpretation.

Common MS Issues & Artifacts

Q: I see multiple peaks in my full scan ESI-MS spectrum, such as [M+H]⁺, [M+Na]⁺, and even [2M+H]⁺. Is my sample impure?

A: This is a very common scenario in ESI and usually does not indicate impurity. These are different ionic species of your intact analyte, known as adducts, formed during the ionization process.

-

Causality: In the ESI process, charged droplets containing your analyte evaporate. As they shrink, analyte molecules associate with available cations. Protons ([H]⁺) are common, leading to the expected [M+H]⁺ ion. However, ubiquitous alkali metal salts (like sodium from glassware or solvents) readily form [M+Na]⁺ and [M+K]⁺ adducts.[7] At higher concentrations, analyte molecules can form proton-bound dimers, [2M+H]⁺.

-

Troubleshooting Protocol:

-

Confirm Adducts: Calculate the expected m/z for common adducts (see Table 2) and confirm they match your observed peaks. The mass difference between [M+H]⁺ and [M+Na]⁺ should be ~22 Da.

-

Reduce Concentration: Diluting your sample can decrease the relative intensity of dimer ions ([2M+H]⁺).

-

Improve Mobile Phase: Adding a small amount of a volatile acid (e.g., 0.1% formic acid) to the mobile phase can promote the formation of the [M+H]⁺ ion and suppress sodium adducts.

-

Use High-Resolution MS: Accurate mass measurement can help confirm the elemental composition of each adduct, increasing confidence in your assignments.[8]

-

Table 2: Common ESI-MS Adducts for 3-Pyrrolidinyl nicotinate (Assuming Molecular Weight of Free Base (M) ≈ 206.26 g/mol )

| Adduct Ion | Formula | Expected m/z (Positive Mode) | Common Cause |

| Protonated Molecule | [M+H]⁺ | 207.27 | Standard ESI+ ionization.[9] |

| Sodium Adduct | [M+Na]⁺ | 229.25 | Trace sodium salts in solvents/glassware.[7] |

| Potassium Adduct | [M+K]⁺ | 245.23 | Trace potassium salts. |

| Acetonitrile Adduct | [M+ACN+H]⁺ | 248.31 | Use of acetonitrile in mobile phase. |

| Proton-Bound Dimer | [2M+H]⁺ | 413.53 | High sample concentration. |

Q: My MS/MS fragmentation spectrum is very complex. What are the expected fragmentation pathways?

A: Nicotine-related compounds have well-characterized fragmentation patterns. The primary fragmentation events typically involve the pyrrolidine ring.

-

Causality: In collision-induced dissociation (CID), the protonated molecule is energized. The charge is often localized on the nitrogens, and the bonds adjacent to these charged centers are most susceptible to cleavage. For compounds with N-methyl pyrrolidine rings, a characteristic loss of methylamine (CH₃NH₂) can occur.[10][11] Cleavage between the pyridine and pyrrolidine rings is also possible.[10]

Expected Fragmentation Workflow

Caption: Common fragmentation pathways in ESI-MS/MS.

Part 3: Vibrational Spectroscopy (FTIR/Raman) Troubleshooting

These techniques are excellent for confirming functional groups and the salt form of the material, but are sensitive to sample preparation and physical form.

Common FTIR/Raman Issues & Artifacts

Q: I see a very broad absorption band around 3400 cm⁻¹ in my FTIR spectrum. Is this an N-H stretch?

A: While the N-H stretch from the hydrochloride salt does appear in this region, a very broad, intense band is almost always due to absorbed water. The hydrochloride salt form of this compound is often hygroscopic.

-

Causality: The O-H stretching vibration of water is inherently broad due to strong hydrogen bonding. Amine salts readily absorb atmospheric moisture, which can obscure the sharper N-H stretching bands.

-

Troubleshooting Protocol:

-

Proper Drying: Ensure the sample is thoroughly dried in a vacuum oven or desiccator before analysis.

-

Controlled Environment: Prepare and run the sample in a dry box or under a nitrogen purge to minimize exposure to atmospheric moisture.

-

Sample Preparation: For KBr pellets, ensure the KBr is spectroscopic grade and has been thoroughly dried. For ATR-FTIR, ensure the crystal is clean and dry before applying the sample.[12]

-

Q: The position of my C=O (ester) and pyridine ring stretching bands are different from what I expected. Why?

A: This is likely due to the effect of protonation and hydrogen bonding in the solid state. These are not artifacts but important structural indicators.

-

Causality: Protonation of a nitrogen atom in the molecule induces electron withdrawal, which can slightly strengthen and shift the C=O bond to a higher frequency (wavenumber). More significantly, the vibrations of the pyridine ring are sensitive to protonation. Ring breathing modes often shift to higher wavenumbers upon coordination or protonation, reflecting a change in the electronic structure and bond strengths within the ring.[13][14][15]

-

Comparative Analysis:

-

Free Base: Expect the C=O stretch around 1720-1740 cm⁻¹. Pyridine ring modes will be at their characteristic positions.

-

HCl Salt: The C=O stretch may shift higher by 5-15 cm⁻¹. The most prominent pyridine ring breathing mode (often near 1000 cm⁻¹) will likely shift to a higher frequency.[13] Differences in the crystal lattice (polymorphism) can also cause minor shifts and peak splitting, which can be investigated with techniques like solid-state NMR.[16]

-

References

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? [Online Discussion]. Available at: [Link]

-

Mian, Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(3), M1444. Available at: [Link]

-

NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available at: [Link]

-

O'Dell, L. A., & Schurko, R. W. (2013). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 15(41), 8323-8336. Available at: [Link]

-

Ryan, D., & Lunte, S. M. (2002). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 16(11), 1011-1019. Available at: [Link]

-

Wu, Z., et al. (2007). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(7), 1265-1273. Available at: [Link]

-

ResearchGate. (2016). Does Cl- ion affect 1H NMR result? [Online Discussion]. Available at: [Link]

-

ResearchGate. (2025). A Review of Recent Trends in Electrospray Ionization-Mass Spectrometry for the Analysis of Metal-Organic Ligand Complexes. [Preprint]. Available at: [Link]

-

SpectraBase. (n.d.). Pyrrolidine. John Wiley & Sons, Inc. Available at: [Link]

-

Brolo, A. G., & Irish, D. E. (2002). Surface-Enhanced Raman Spectra of Pyridine and Pyrazine Adsorbed on a Au(210) Single-Crystal Electrode. The Journal of Physical Chemistry B, 106(23), 5988-5994. Available at: [Link]

-

Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Available at: [Link]

-

Kroeker, S., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 105(45), 10231-10238. Available at: [Link]

-

Garmash, A., et al. (2021). Constraining the response factors of an extractive electrospray ionization mass spectrometer for near-molecular aerosol speciation. Atmospheric Measurement Techniques, 14(11), 6955-6971. Available at: [Link]

-

Lee, J. Y., et al. (2022). Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine. ACS Omega, 7(15), 13133-13140. Available at: [Link]

-

Acquistucci, R., et al. (2020). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC International, 33(11), 572-581. Available at: [Link]

-

ResearchGate. (2026). Surface-enhanced Raman spectroscopy as a probe for orientation of pyridine compounds on colloidal surfaces. [Preprint]. Available at: [Link]

-

ResearchGate. (2025). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. [Preprint]. Available at: [Link]

-

Lee, J. Y., et al. (2022). Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine. ACS Omega, 7(15), 13133-13140. Available at: [Link]

-

ResearchGate. (n.d.). Raman spectrum of pyridine solution of 4 (-pyridine lines)*. [Image]. Available at: [Link]

-

ResearchGate. (2026). Revealing misannotated electrospray ionization artifacts: A systematic pipeline for heterodimer detection in untargeted metabolomics. [Preprint]. Available at: [Link]

-

Waters Corporation. (n.d.). Efficient Identification of Impurities in Nicotine API Using the SmartMS-Enabled ACQUITY RDa Detector. [Application Note]. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum for compound 1. [Image]. Available at: [Link]

-

ResearchGate. (2026). Nicotine (Pyridine-Pyrrolidine Alkaloid, Derived from l-Aspartic Acid and l-Ornithine). [Chapter]. Available at: [Link]

-

Evans, D. A., et al. (2009). A spectroscopic study of nicotine analogue 2-phenylpyrrolidine (PPD) using resonant two-photon ionization (R2PI), microwave, and 2D NMR techniques. Physical Chemistry Chemical Physics, 11(8), 1279-1285. Available at: [Link]

-

Gavrilov, N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4983. Available at: [Link]

-

Chroňáková, A., et al. (2023). Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. Analytical and Bioanalytical Chemistry, 415, 3479–3493. Available at: [Link]

-

ChemRxiv. (n.d.). Identification of the novel synthetic opioid N-pyrrolidino isotonitazene at an Australian drug checking service. [Preprint]. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

-

DeMartin, K., et al. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. Available at: [Link]

-

Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9), 553-557. Available at: [Link]

-

Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine. [Online Discussion]. Available at: [Link]

-

PubChem. (n.d.). Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-, hydrochloride (1:2). National Center for Biotechnology Information. Available at: [Link]

-

Concheiro, M., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. International Journal of Legal Medicine, 138(4), 1335–1346. Available at: [Link]

-

Tsujikawa, K., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International, 248, 48-54. Available at: [Link]

-

ResearchGate. (n.d.). Pyrrolidine pathways of nicotine degradation have been identified in various Pseudomonas species. [Image Caption]. Available at: [Link]

-

Kanojia, R., et al. (2022). Extraction and analysis of nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) from cigarettes using small volume liquid extraction and ultrasonic bath system technique. IP International Journal of Forensic Medicine and Toxicological Sciences, 7(1), 8-11. Available at: [Link]

-

Wu, P. H., et al. (1962). Synthesis of pyrrolidine ring of nicotine from several C14-labeled metabolites by Nicotiana rustica. Journal of Biological Chemistry, 237, 887-890. Available at: [Link]

-

Gavrilov, N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4983. Available at: [Link]

-

ResearchGate. (2025). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. [Preprint]. Available at: [Link]

-

ResearchGate. (2025). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). [Preprint]. Available at: [Link]

-

Gomaa, A. M., et al. (2020). Three-Component Access to Functionalized Spiropyrrolidine Heterocyclic Scaffolds and Their Cholinesterase Inhibitory Activity. Molecules, 25(8), 1969. Available at: [Link]

- Google Patents. (n.d.). US20160326134A1 - Synthesis and resolution of nicotine.

-

Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Available at: [Link]

-

PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. ojp.gov [ojp.gov]

- 2. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. AMT - Constraining the response factors of an extractive electrospray ionization mass spectrometer for near-molecular aerosol speciation [amt.copernicus.org]

- 8. waters.com [waters.com]

- 9. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.atu.ie [pure.atu.ie]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine - PMC [pmc.ncbi.nlm.nih.gov]